molecular formula C13H10Cl2N2O3 B14629489 2-(2,6-Dichloro-3-methoxyanilino)pyridine-3-carboxylic acid CAS No. 55285-42-2

2-(2,6-Dichloro-3-methoxyanilino)pyridine-3-carboxylic acid

Cat. No.: B14629489
CAS No.: 55285-42-2
M. Wt: 313.13 g/mol
InChI Key: GWHBUFUSQMEOJT-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-3-methoxyanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of this compound includes additional substituents such as dichloro and methoxy groups on the aniline moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-3-methoxyanilino)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2,6-dichloroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Methoxylation: The amino group is methoxylated to form 2,6-dichloro-3-methoxyaniline.

    Coupling Reaction: This intermediate is then coupled with pyridine-3-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-3-methoxyanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(2,6-Dichloro-3-methoxyanilino)pyridine-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-3-methoxyanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of various pharmaceuticals.

    3,6-Dichloro-pyridine-2-carboxylic acid:

    2-Pyridinecarboxylic acid:

Uniqueness

2-(2,6-Dichloro-3-methoxyanilino)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichloro and methoxy groups on the aniline moiety, along with the pyridinecarboxylic acid structure, makes it a versatile compound for various applications.

Properties

CAS No.

55285-42-2

Molecular Formula

C13H10Cl2N2O3

Molecular Weight

313.13 g/mol

IUPAC Name

2-(2,6-dichloro-3-methoxyanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10Cl2N2O3/c1-20-9-5-4-8(14)11(10(9)15)17-12-7(13(18)19)3-2-6-16-12/h2-6H,1H3,(H,16,17)(H,18,19)

InChI Key

GWHBUFUSQMEOJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O)Cl

Origin of Product

United States

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